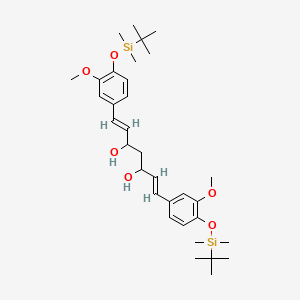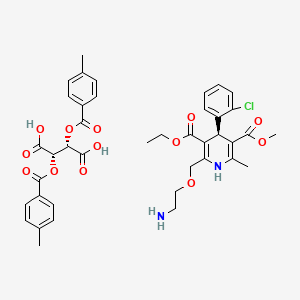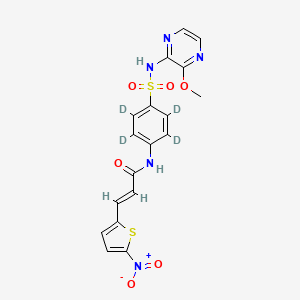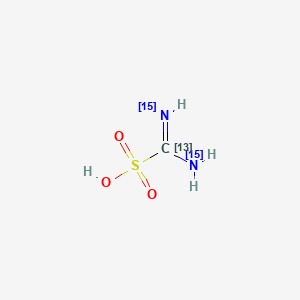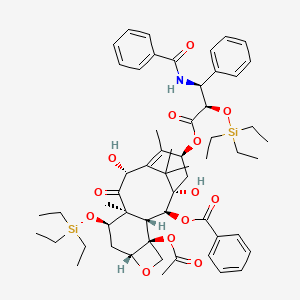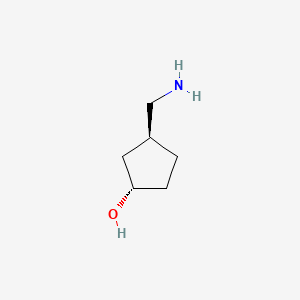
(1S,3S)-3-Aminomethyl-cyclopentanol
Übersicht
Beschreibung
“(1S,3S)-3-Aminomethyl-cyclopentanol” is a compound that is related to “(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride”. It is a white to off-white powder or crystal .
Molecular Structure Analysis
The molecular structure of “(1S,3S)-3-Aminomethyl-cyclopentanol” can be analyzed using the Cahn-Ingold-Prelog rules of priority, which are based on the atomic numbers of the atoms of interest . The compound has two defined stereocentres .Chemical Reactions Analysis
The chemical reactions involving “(1S,3S)-3-Aminomethyl-cyclopentanol” can be analyzed using stoichiometry, which provides a quantitative assessment of the relationships between the amounts of substances consumed and produced by the reaction . The S_N2 reaction mechanism, which accounts for both the inversion of configuration and the second-order kinetics observed with nucleophilic substitution reactions, could also be relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,3S)-3-Aminomethyl-cyclopentanol” can be analyzed using its molecular formula and average mass . The compound is a white to off-white powder or crystal and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Antiviral and Antineoplastic Agents : Enantiomerically pure (1S,3S)-1-amino-3-(hydroxymethyl)cyclopentanes, synthesized from L-aspartic acid, are used to construct nucleoside analogs with significant antiviral and antineoplastic activities. This has been demonstrated through the synthesis of (+)-4'-deoxycarbapentostatin nucleoside (Rapoport et al., 2003).
Production of 5-Lipoxygenase Inhibitors : The efficient synthesis of enantiomers of 3-phenylcyclopentanol derivatives, including (1S,3R)-alcohol 3, has been shown to lead to the production of orally active 5-lipoxygenase inhibitors without loss of optical purity (Okumura et al., 2002).
Synthesis of Carbocyclic Guanosine Analogues : Research has involved the synthesis of carbocyclic guanosine analogues, where cyclopentanols like those derived from (1S,3S)-3-Aminomethyl-cyclopentanol play a crucial role. These compounds have been evaluated as potential anti-viral agents (Wachtmeister et al., 1999).
Catalytic Enantioselective Reduction of Aryl Alkyl Ketones : Chiral amino alcohols derived from compounds like (1S,3S)-3-Aminomethyl-cyclopentanol have been used in the enantioselective reduction of aryl alkyl ketones, resulting in secondary alcohols with high enantiomeric excess (Reiners & Martens, 1997).
Synthesis of Aminocyclopentitol Inhibitors of β-Glucosidases : Aminocyclopentitol inhibitors of β-glucosidases have been synthesized from D-glucose, showing that molecules like (1S,3S)-3-Aminomethyl-cyclopentanol can act as analogues of protonated β-glucosides (Boss et al., 2000).
Synthesis of Carbocyclic Nucleosides : The compound has been used in the chirospecific synthesis of carbocyclic nucleosides, which are important isosteres of nucleosides with various antiviral and antineoplastic activities (Bergmeier et al., 1993).
Desymmetrization by Hydroformylation of Cyclopentenes : In the synthesis of chiral carbocyclic nucleosides, desymmetrization of cyclopentenes by catalytic hydroformylation has been achieved, yielding high enantioselectivities. This process is vital for the efficient synthesis of compounds like (1S,3S)-(3-hydroxymethyl)cyclopentanol, a key intermediate in synthesizing carbocyclic-ddA (You et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,3S)-3-(aminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNZASXRSXFRW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-3-Aminomethyl-cyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



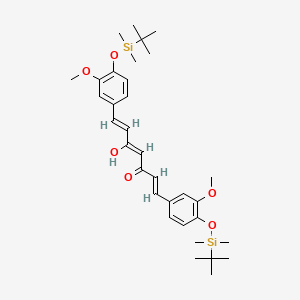
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
